molecular formula C10H13N5O2S B7594859 2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

Cat. No. B7594859
M. Wt: 267.31 g/mol
InChI Key: HLJMXBIYFBUWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide, also known as AMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of sulfonamides and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide works by inhibiting the activity of enzymes and proteins that play a role in disease progression. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. By inhibiting this enzyme, 2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in glucose metabolism, which may make it useful in treating diabetes. It can also inhibit the activity of certain inflammatory proteins, which may make it useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide in lab experiments is that it has a well-defined chemical structure, which makes it easy to synthesize and study. However, one limitation is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of interest is its potential use in treating diseases that are resistant to current therapies. Additionally, further research is needed to fully understand the mechanisms of action of 2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide and to identify any potential side effects or limitations of its use.

Synthesis Methods

2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzenesulfonamide with methyl iodide and 1H-1,2,4-triazole-5-methanol. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide has been studied extensively for its potential use in treating various diseases, including cancer, diabetes, and inflammation. Its ability to inhibit certain enzymes and proteins involved in these diseases makes it a promising candidate for drug development.

properties

IUPAC Name

2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-15(6-10-12-7-13-14-10)18(16,17)9-5-3-2-4-8(9)11/h2-5,7H,6,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJMXBIYFBUWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=NN1)S(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

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